molecular formula C12H6BrF3 B8389322 4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl

4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl

Cat. No.: B8389322
M. Wt: 287.07 g/mol
InChI Key: APYRMPZYNOLYEP-UHFFFAOYSA-N
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Description

4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl (molecular formula C₁₂H₇BrF₃, molecular weight 285.09 g/mol) is a halogenated biphenyl derivative characterized by a bromine atom at position 4 of the first phenyl ring and fluorine atoms at positions 3' and 5' of the second phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H6BrF3

Molecular Weight

287.07 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3,5-difluorobenzene

InChI

InChI=1S/C12H6BrF3/c13-8-1-2-11(12(16)5-8)7-3-9(14)6-10(15)4-7/h1-6H

InChI Key

APYRMPZYNOLYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Bromo and Fluoro Substituents

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences vs. Target Compound Reference
4'-Bromo-3,5-difluoro-1,1'-biphenyl C₁₂H₇BrF₂ 269.09 Br (4'), F (3,5) on second ring Bromine on second ring; fewer fluorine atoms
3-Bromo-4-fluoro-1,1'-biphenyl C₁₂H₈BrF 251.10 Br (3), F (4) on first ring Fewer fluorine atoms; substitution on one ring
3-Bromo-4-iodo-1,1'-biphenyl C₁₂H₈BrI 345.00 Br (3), I (4) on first ring Iodine (larger, less electronegative) vs. fluorine
4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl C₁₃H₈BrF₃ 301.10 Br (4), CF₃ (2) on first ring Trifluoromethyl group (bulkier, stronger electron-withdrawing)

Key Observations :

  • Substituent Position : The target compound’s bromine at position 4 and fluorines at 3'/5' create a distinct electronic profile compared to analogs like 4'-bromo-3,5-difluoro-1,1'-biphenyl, where bromine is on the second ring .
  • Halogen Type : Replacing fluorine with iodine (as in 3-bromo-4-iodo-1,1'-biphenyl) increases molecular weight and alters reactivity due to iodine’s polarizability and weaker electronegativity .
  • Functional Groups : The trifluoromethyl group in 4-bromo-2-(trifluoromethyl)-1,1'-biphenyl introduces steric hindrance and enhanced electron-withdrawing effects, impacting solubility and reaction kinetics .

Physicochemical and Reactivity Comparisons

  • Polarity and Solubility: Fluorine atoms increase polarity but reduce solubility in nonpolar solvents. The trifluoromethyl analog (C₁₃H₈BrF₃) exhibits lower solubility than the target compound due to its bulky group .
  • Reactivity in Cross-Couplings : Bromine’s position (para vs. meta) influences coupling efficiency. For example, 4-bromo derivatives generally show higher reactivity in Suzuki-Miyaura reactions than 3-bromo isomers .
  • Thermal Stability : Fluorinated analogs typically exhibit higher thermal stability. The target compound’s melting point is expected to exceed 150°C, similar to 4'-bromo-3,5-difluoro-1,1'-biphenyl .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-Bromo-2,3',5'-trifluoro-1,1'-biphenyl?

  • Methodology:

  • Suzuki-Miyaura Cross-Coupling: Utilize a brominated aryl halide (e.g., 2-bromo-3,5-difluorobenzene) and a fluorinated boronic acid/ester. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O) .
  • Ullmann Coupling: For bromine retention, employ copper(I)-mediated coupling between 2-bromo-3,5-difluoroiodobenzene and fluorobenzene derivatives. Monitor reaction temperature (80–120°C) to avoid defluorination .
    • Key Challenges: Competing dehalogenation and fluorinated byproduct formation. Use TLC or GC-MS to track intermediates.

Q. How can I characterize the regiochemistry and purity of this compound?

  • Analytical Techniques:

  • ¹⁹F NMR: Identify fluorine environments (δ -110 to -125 ppm for aromatic fluorines; splitting patterns confirm substitution positions) .
  • X-ray Crystallography: Resolve bromine/fluorine positions (crystallize from ethanol/hexane mixtures) .
  • HPLC-MS: Detect trace impurities (e.g., debrominated products) using C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for long-term storage?

  • Storage Protocol:

  • Store under inert gas (argon) at +4°C in amber glass to prevent photolytic debromination .
  • Avoid aqueous or protic solvents (risk of hydrolytic cleavage). Purity degrades >5% after 6 months; re-crystallize before critical experiments .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization?

  • Mechanistic Insights:

  • Bromine acts as a directing group in electrophilic substitution (e.g., nitration or sulfonation at the para position). Use HNO₃/H₂SO₄ at 0°C for controlled nitration .
  • Competing Effects: Fluorine’s electron-withdrawing nature reduces bromine’s directing strength. DFT calculations (B3LYP/6-31G*) predict preferential attack at C4’ over C2 .

Q. What strategies mitigate contradictions in reported biological activity data?

  • Experimental Design:

  • In Vitro Assays: Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) to reduce variability .
  • Molecular Docking: Compare binding affinities with analogs (e.g., 4-Bromo-2,4',5'-trifluoro-biphenyl) using AutoDock Vina. Fluorine’s electronegativity enhances hydrophobic pocket interactions .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

  • Optimization Steps:

  • Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance turnover .
  • Solvent Effects: Replace DMF with toluene for higher boiling points and reduced side reactions.
  • Purification: Use silica gel chromatography (hexane/EtOAc 9:1) or recrystallization (ethanol/water) to isolate pure product .

Q. What computational methods predict its reactivity in photoredox catalysis?

  • Modeling Approaches:

  • TD-DFT Calculations: Simulate UV-vis spectra (Gaussian 16, CAM-B3LYP) to identify charge-transfer states. Bromine red-shifts absorption to ~350 nm .
  • Electrochemical Analysis: Cyclic voltammetry (CH Instruments) in acetonitrile reveals reduction potentials (-1.2 V vs. Ag/AgCl), critical for designing photocatalytic systems .

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